4-Chlorophthalazine-1-carbonitrile
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Overview
Description
4-Chlorophthalazine-1-carbonitrile is a chemical compound with the molecular formula C_8H_3ClN_2 It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the 4-position and a nitrile group at the 1-position
Preparation Methods
The synthesis of 4-Chlorophthalazine-1-carbonitrile typically involves the reaction of phthalazine derivatives with appropriate reagents. One common method includes the use of orthophosphoric acid as a catalyst in a one-pot condensation reaction. This process involves the conversion of pyrazole-4-aldehydes to the corresponding oxime, followed by dehydration to form the nitrile compound . This method is noted for its high yield and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
4-Chlorophthalazine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary or secondary amines to form new phthalazine derivatives.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid. The major products formed from these reactions are typically new phthalazine derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chlorophthalazine-1-carbonitrile primarily involves its interaction with biological targets through its nitrile and chlorine functional groups. These groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
4-Chlorophthalazine-1-carbonitrile can be compared with other phthalazine derivatives such as:
1,4-Disubstituted Phthalazines: These compounds have shown significant anticancer activity and are structurally similar, with variations in the substituents at the 1 and 4 positions.
Pyrazolo[1,2-b]phthalazine Derivatives: These compounds exhibit antimicrobial and antituberculosis activities and share a similar core structure with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives.
Properties
IUPAC Name |
4-chlorophthalazine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-4-2-1-3-6(7)8(5-11)12-13-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIRYRJNJTEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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